molecular formula C20H19BrN2O4 B301678 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301678
M. Wt: 431.3 g/mol
InChI Key: JYEORTUPOMISHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. This compound is a member of the chromene family and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of certain enzymes involved in cancer cell growth. Another proposed mechanism is that it may induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer potential and explore its use in combination with other anti-cancer drugs. Another potential direction is to study its anti-inflammatory properties in more detail and investigate its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new antibiotics based on the anti-microbial properties of this compound.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base to produce 4-(allyloxy)-3-bromo-5-methoxyphenyl)-2H-chromen-2-one. This intermediate is then reacted with malononitrile in the presence of a base to form 4-(allyloxy)-3-bromo-5-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The final step involves the reaction of this intermediate with ammonia to produce the desired compound.

Scientific Research Applications

The scientific research application of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is diverse and has been studied in various fields. One of the primary areas of interest is its anti-cancer potential. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its anti-microbial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.

properties

Product Name

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H19BrN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h3,8-9,17H,1,4-7,23H2,2H3

InChI Key

JYEORTUPOMISHI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C

Origin of Product

United States

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